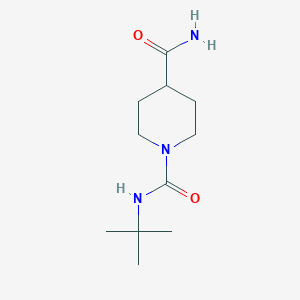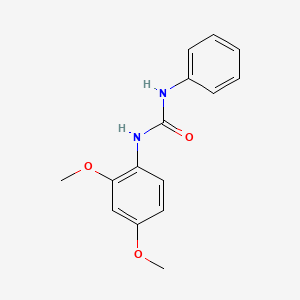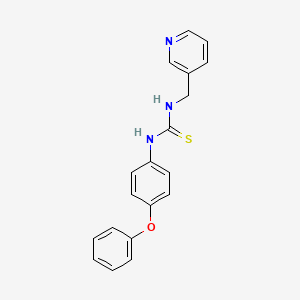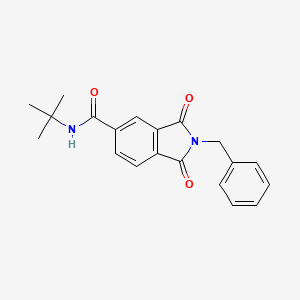
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide (TBPB) is a chemical compound that has gained significant attention in recent years due to its potential as a research tool in neuroscience. TBPB is a positive allosteric modulator of the GABA~A~ receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Mechanism of Action
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide acts as a positive allosteric modulator of the GABA~A~ receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site, and enhances the activity of the receptor when GABA is present. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide increases the frequency of channel opening and prolongs the duration of the open state, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. It enhances the activity of GABA~A~ receptors, leading to increased inhibition of neuronal activity. This can result in decreased anxiety, anticonvulsant effects, and decreased drug-seeking behavior in animal models of addiction. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has also been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has several advantages as a research tool. It is highly selective for the GABA~A~ receptor, and does not interact with other neurotransmitter receptors. It has a long half-life, which allows for prolonged effects on neuronal activity. However, N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations as well. It is not water-soluble, which can make it difficult to administer to animals. Additionally, it has a relatively low potency compared to other GABA~A~ receptor modulators, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide in treating neurological disorders such as anxiety, epilepsy, and addiction. Another area of interest is the development of more potent and water-soluble analogs of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. Finally, research on the long-term effects of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide on neuronal activity and behavior could provide valuable insights into the role of GABA~A~ receptors in the brain.
Conclusion
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide is a promising research tool for studying the role of GABA~A~ receptors in the brain. Its ability to enhance the activity of GABA~A~ receptors has led to its use in a variety of neurological research applications. While N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations, its selectivity and long half-life make it a valuable tool for studying neuronal activity and behavior. Future research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide could lead to new insights into the role of GABA~A~ receptors in neurological disorders and the development of more potent analogs.
Synthesis Methods
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 1,4-dicarbonyl compounds. The final step involves the reaction of the intermediate product with piperidine to produce N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. The purity of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be increased through recrystallization and purification using chromatography techniques.
Scientific Research Applications
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been used extensively in research to study the role of GABA~A~ receptors in the brain. It has been shown to enhance the activity of GABA~A~ receptors, which can lead to increased inhibition of neuronal activity. This inhibition can be useful in studying a variety of neurological disorders, including anxiety, epilepsy, and addiction.
properties
IUPAC Name |
1-N-tert-butylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOCQMNVOJUEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Tert-butylpiperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)



![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)


